molecular formula C22H20N4 B13750160 Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro- CAS No. 23838-74-6

Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-

Cat. No.: B13750160
CAS No.: 23838-74-6
M. Wt: 340.4 g/mol
InChI Key: DMZLKMCVHCHAHT-UHFFFAOYSA-N
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Description

Quinoxalino[2,3-b]phenazine derivatives are nitrogen-containing heterocyclic compounds characterized by extended π-conjugation, which imparts unique photophysical and electrochemical properties. The compound 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine features a planar, fused aromatic system with two ethyl substituents at the 5,12-positions (Figure 1). This structural arrangement enhances electron delocalization and stability, making it suitable for applications in optoelectronics and energy storage .

Properties

CAS No.

23838-74-6

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

7,14-diethylquinoxalino[2,3-b]phenazine

InChI

InChI=1S/C22H20N4/c1-3-25-19-11-7-5-9-15(19)23-17-14-22-18(13-21(17)25)24-16-10-6-8-12-20(16)26(22)4-2/h5-14H,3-4H2,1-2H3

InChI Key

DMZLKMCVHCHAHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C3C1=CC4=NC5=CC=CC=C5N(C4=C3)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine typically involves the condensation of appropriate quinoxaline derivatives with phenazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroquinoxaline moiety undergoes oxidation to form zwitterionic or fully aromatic systems:

  • Air oxidation : Exposure to air converts the dihydro intermediate 8a into the green-colored zwitterionic quinoxalino[2,3-b]phenazine 3a (λ<sub>max</sub> 472 nm) via cyclization and dehydrogenation .

  • Proton-coupled oxidation : Treatment with HClO<sub>4</sub> yields bis-protonated species (λ<sub>max</sub> 637 nm), while monomethylation with MeI produces a blue trisubstituted cation (λ<sub>max</sub> 652 nm) .

Table 1: Oxidation Products and Spectral Properties

Reaction TypeConditionsProductλ<sub>max</sub> (nm)
Air oxidationAmbient conditionsZwitterionic 3a 472
MethylationMeI, DCMTrisubstituted cation 10 652
Bis-protonationHClO<sub>4</sub>Dication 11 637

Reduction Reactions

The nitro precursors (e.g., dinitrobenzenediamines 7 ) are hydrogenated to tetraamines 8 before oxidative cyclization:

  • Catalytic hydrogenation : Pd/C-mediated reduction of 7 in ethanol yields 8 quantitatively .

  • Reversibility : The tetraamine 8a reverts to brown intermediates (λ<sub>max</sub> 283, 472 nm) before forming 3a , suggesting stepwise cyclization .

Substitution and Functionalization

The diethyl groups and aromatic framework enable regioselective modifications:

  • Electrophilic substitution : Reactivity at positions 5 and 12 is influenced by steric and electronic effects from the diethyl groups .

  • Methylation : Selective alkylation at nitrogen centers occurs with MeI, forming stable cations .

Table 2: Substitution Reactions

ReagentPosition ModifiedProduct TypeApplication
Methyl iodideN-centerCationic derivativeDye synthesis
HalogensAromatic ringHalogenated analogsAntimicrobial agents

Mechanistic Insights

  • Cyclization pathway : Tetraamine 8a undergoes sequential intramolecular nucleophilic attacks followed by air oxidation to form 3a (Scheme 3 in ).

  • Zwitterion stability : The singlet ground state of 3a is stabilized by resonance between the quinoxaline and phenazine moieties .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C22H20N4C_{22}H_{20}N_{4} and a molecular weight of approximately 340.4 g/mol. Its structure features diethyl groups at the 5 and 12 positions of the quinoxalino[2,3-b]phenazine framework, which are believed to enhance its solubility and biological interactions compared to other quinoxaline derivatives .

Synthesis Methods:

  • Condensation Reactions: The synthesis typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines under suitable catalytic conditions. This method allows for the production of various substituted quinoxalines with yields often exceeding 85% .
  • Purification Techniques: Post-synthesis purification may include recrystallization or chromatography to achieve high purity levels necessary for biological testing .

Biological Activities

Quinoxalino[2,3-b]phenazine derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity: Research indicates that quinoxaline derivatives can interact with DNA through intercalation, leading to potential anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines .
  • Antimicrobial Properties: Compounds derived from quinoxalines have demonstrated significant antibacterial and antifungal activities. For instance, recent studies reported effective inhibition against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Antiviral Effects: Some derivatives have been tested against viruses like HIV-1, showing promising results in vitro . The unique structural features of quinoxalino[2,3-b]phenazine may enhance its efficacy against viral infections.

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various quinoxaline derivatives on HeLa cancer cells, compounds similar to quinoxalino[2,3-b]phenazine were tested for cell viability. Results indicated that certain derivatives significantly reduced cell viability in a concentration-dependent manner, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted on novel quinoxaline derivatives highlighted their antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 1.25 mM for some compounds, indicating strong bacteriostatic properties . These findings support the use of quinoxaline derivatives in developing new antimicrobial therapies.

Summary Table of Biological Activities

Activity Effectiveness Reference
AnticancerSignificant reduction in cell viability
AntimicrobialEffective against Staphylococcus aureus
AntiviralPromising results against HIV-1

Mechanism of Action

The mechanism of action of 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₆H₁₀N₄ (base structure with ethyl substitutions) .
  • Synthesis: Prepared via Stille coupling or acid-catalyzed condensation of precursors like N-phenyl-1,2-benzenediamine and 3-anilinoaposafranine, followed by regioselective alkylation .
  • Applications :
    • Fluorophore : Acts as an intermediate in red-emissive carbon dots (CDs) due to its molecular-state photoluminescence (PL) mechanism .
    • Electrochromic Materials : Serves as an electron acceptor in conjugated polymers, improving charge transport and optical bandgap tunability .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural and Electronic Properties of Quinoxalino[2,3-b]phenazine Derivatives

Compound Substituents/Modifications Planarity π-Conjugation Length Key Electronic Features
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine Ethyl groups at 5,12-positions High Extended Enhanced electron delocalization
5,14-Dihydroquinoxalino[2,3-b]phenazine (DHQP) Hydrogen at 5,14-positions Moderate Intermediate Fluorophore in CDs; molecular-state PL
Quinoxalino[2,3-b]quinoxaline Additional quinoxaline ring Rigid Extended High EA (~3.5 eV); two-step reversible reduction
Benzo[b]phenazine Benzene fused to phenazine Moderate Intermediate Broad fluorescence spectrum in solid Ne
BBQPH (Benzo[a]benzoquinoxalinophenazine) Multiple electron-withdrawing carbonyl groups High Hyperconjugated High theoretical capacity (567 mAh g⁻¹)

Key Observations:

  • Substituent Effects : Ethyl groups in the target compound improve solubility and steric hindrance compared to unsubstituted DHQP, which lacks alkyl chains .
  • Extended Conjugation: Quinoxalino[2,3-b]quinoxaline exhibits higher electron affinity (EA) due to additional quinoxaline rings, enabling reversible redox behavior .

Photophysical Properties

Table 2: Fluorescence and Photochemical Data

Compound Emission Wavelength (nm) Quantum Yield (Φ) PL Mechanism Conditions
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine ~650 (red) 0.18–0.25 Molecular-state PL Solid-state, RT
DHQP ~630 (red) 0.15–0.20 Molecular-state PL CDs in solution
Quinoxalino[2,3-b]quinoxaline 550–600 (green-yellow) <0.10 Aggregation-induced 4K, solid Ne matrix
Benzo[b]phenazine 500–550 (blue-green) N/A π-π* transition 4K, solid Ne matrix

Key Observations:

  • Red Emission : The target compound and DHQP share red emission due to similar molecular-state PL mechanisms, whereas benzo[b]phenazine emits at shorter wavelengths .
  • Low Quantum Yield in Quinoxalino[2,3-b]quinoxaline: Aggregation in solid-state matrices quenches fluorescence, unlike the ethyl-substituted derivative, which retains moderate Φ .

Electrochemical and Application-Specific Comparisons

Table 3: Electrochemical and Functional Performance

Compound Reduction Potential (V vs. Fc/Fc⁺) Application Performance Metrics
5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine -1.2 (first reduction) Electrochromic polymers Bandgap: 1.8–2.0 eV; switching speed: <1s
BBQPH -1.5 (multi-step) Organic cathode for Zn batteries Capacity: 567 mAh g⁻¹; stable over 500 cycles
Quinoxalino[2,3-b]quinoxaline -1.0 (two-step) Azaacene-based semiconductors EA: 3.5 eV; reversible radical anion formation
Diphenylfluorindine (5,12-DPQP) N/A Photopolymerization sensitizer Visible-light sensitivity; dental composites

Key Observations:

  • Dental Applications : Diphenylfluorindine derivatives outperform the target compound in visible-light photopolymerization due to optimized absorption spectra .

Biological Activity

Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro- is a derivative of quinoxaline known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its biological efficacy and interaction with various molecular targets.

Chemical Structure and Properties

The molecular formula for 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine is C22H20N4 with a molecular weight of 340.4 g/mol. The structure includes diethyl groups at the 5 and 12 positions of the quinoxalino framework, which may enhance its solubility and biological activity compared to other quinoxaline derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, compounds structurally related to 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L .

Compound Target MIC (mg/L) Activity
Compound AMRSA0.25Effective
Compound BVRE0.50Effective

Anticancer Activity

The anticancer potential of quinoxalino[2,3-b]phenazine derivatives has been explored in various studies. For example, synthesized compounds have been tested against HeLa cancer cell lines, revealing a concentration-dependent decrease in cell viability . The results indicated that these compounds could inhibit cancer cell proliferation effectively.

Concentration (mM) % Viability (Compound A) % Viability (Compound B)
1020.3117.23
524.6820.87
2.526.9725.16
1.2531.5427.09

The biological activity of quinoxalino[2,3-b]phenazine is thought to be mediated through its ability to intercalate with DNA and inhibit topoisomerase activity . This intercalation can disrupt DNA replication and transcription processes in cancer cells and bacteria.

Study on Antimicrobial Efficacy

A study conducted on various quinoxaline derivatives demonstrated their effectiveness against multiple bacterial strains. Two specific derivatives exhibited superior antibacterial activity compared to standard antibiotics . This research underscores the potential of these compounds as new antibacterial agents.

Evaluation of Anticancer Properties

In another study focusing on the anticancer properties of quinoxaline derivatives, researchers found that specific modifications in the chemical structure significantly enhanced their cytotoxic effects against cancer cell lines . The findings suggest that further exploration into structural modifications could lead to the development of more potent anticancer agents.

Q & A

Q. What are the established synthetic routes for preparing 5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine?

The compound can be synthesized via cyclocondensation reactions using o-phenylenediamine derivatives and diketones under acidic conditions. For example, PbCl₂ has been employed as a catalyst to facilitate the formation of phenazine and quinoxaline derivatives through oxidative coupling . Key steps include:

  • Reaction setup : Refluxing equimolar amounts of substituted o-phenylenediamine and benzil derivatives in acetic acid with PbCl₂.
  • Workup : Isolation via precipitation or column chromatography.
  • Yield optimization : Adjusting reaction time (typically 6–12 hours) and catalyst loading (5–10 mol%) to achieve yields of 60–85% .

Table 1 : Representative Synthesis Yields

PrecursorCatalystYield (%)Reference
3-anilinoaposafranineH₂SO₄72
N-phenyl-1,2-benzenediaminePbCl₂68

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • UV-Vis spectroscopy : To analyze π→π* transitions in the conjugated heteroaromatic system (λₐᵦₛ ~450–500 nm in DMSO) .
  • ¹H/¹³C NMR : Assigning ethyl substituents (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.1 ppm for CH₂) and aromatic protons (δ 7.2–8.3 ppm) .
  • Fluorescence spectroscopy : Detecting emission peaks (e.g., 5,12-DPQP shows red fluorescence at λₑₘ ~620 nm in acidic solutions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data between structural isomers?

Isomers like 5,7-DPQP and 5,12-DPQP exhibit divergent fluorescence behaviors despite similar structures. To address discrepancies:

  • Control experiments : Synthesize isomers separately using regiospecific routes (e.g., varying acid equivalents in cyclization) .
  • Solvent effects : Test fluorescence in polar vs. nonpolar solvents to assess aggregation-induced quenching.
  • Computational modeling : Use DFT calculations to correlate excited-state geometries with emission properties .

Table 2 : Fluorescence Properties of Isomers

IsomerSolventλₑₘ (nm)Quantum Yield
5,7-DPQPH₂SO₄5800.12
5,12-DPQPH₂SO₄6200.45

Q. What theoretical frameworks guide the design of experiments targeting electronic structure-property relationships?

  • Hückel’s rule : Predict aromaticity and stability of the fused heterocyclic system.
  • Frontier Molecular Orbital (FMO) theory : Correlate HOMO-LUMO gaps with redox behavior (e.g., E₁/₂ ~−0.8 V vs. Ag/AgCl for quinoxaline derivatives) .
  • Marcus theory : Analyze electron-transfer kinetics in photochemical applications .

Q. How can factorial design optimize reaction conditions for higher regioselectivity?

Apply a 2³ factorial design to evaluate variables:

  • Factors : Temperature (80–120°C), acid concentration (1–3 M), and catalyst type (PbCl₂ vs. H₂SO₄).
  • Response variables : Regioselectivity (5,12- vs. 5,7-substitution) and yield.
  • Analysis : Use ANOVA to identify significant interactions (e.g., higher acid concentrations favor 5,12-DPQP) .

Q. What methodologies validate the compound’s potential biological activity?

  • In vitro assays : Test anti-proliferative activity using MTT assays (IC₅₀ values vs. cancer cell lines).
  • Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II) to rationalize activity .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., ethyl → phenyl) to enhance binding affinity .

Methodological Considerations

  • Separation challenges : Isomers require HPLC with chiral columns (e.g., Chiralpak IA) or recrystallization from DMF/EtOH .
  • AI integration : Machine learning models (e.g., COMSOL Multiphysics) can predict optimal reaction pathways and reduce trial-and-error experimentation .

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